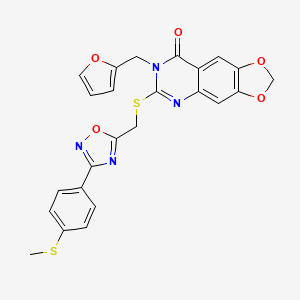

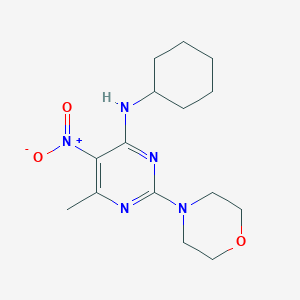

N-cyclohexyl-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Nitrosation Studies

Studies on the nitrosation of amines in non-aqueous solvents, such as cyclohexane, have been conducted to understand the kinetic behavior and reaction mechanisms. For instance, García‐Río et al. (2004) explored nitroso group transfer from substituted N-methyl-N-nitroso-benzenesulfonamides to secondary amines, including morpholine, in cyclohexane, observing Arrhenius-type behavior and proposing an addition-elimination mechanism similar to aminolysis of alkyl nitrites in apolar solvents (García‐Río et al., 2004). This study provides insights into the reactions involving nitroso compounds and amines, relevant to the research on N-cyclohexyl-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine.

Chemical Synthesis and Biological Evaluation

The synthesis and biological evaluation of compounds with structural similarities to N-cyclohexyl-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine have been investigated. For instance, Tromp et al. (2005) studied the synthesis and biological evaluation of compounds for their affinity for nucleoside transport proteins, demonstrating that the introduction of an alkylamine substituent at certain positions led to increased affinity (Tromp et al., 2005). This research is relevant to understanding the potential biological applications of N-cyclohexyl-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine.

Reactivity with Alicyclic Amines

The reactivity of nitro compounds with alicyclic amines, such as cyclohexylamine and morpholine, has been explored. Efremova et al. (2013) studied the interaction of 1-nitrocyclohexene with alicyclic amines, observing different reaction pathways determined by the amine's basicity (Efremova et al., 2013). This research can provide insight into the chemical behavior and possible reactions involving N-cyclohexyl-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine.

Photochemical Behaviour

The photochemical behavior of compounds related to N-cyclohexyl-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine has also been investigated. Kilger and Margaretha (1983) studied the reaction of 2-cyclohexenones with secondary amines, including morpholine, leading to the formation of different products upon irradiation (Kilger & Margaretha, 1983). Understanding these photochemical reactions can be crucial in the context of the compound's potential applications in materials science or photophysics.

properties

IUPAC Name |

N-cyclohexyl-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O3/c1-11-13(20(21)22)14(17-12-5-3-2-4-6-12)18-15(16-11)19-7-9-23-10-8-19/h12H,2-10H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABSUHPMAOMMPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCOCC2)NC3CCCCC3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2417306.png)

![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2417310.png)

![(1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2417315.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2417320.png)